- Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype, Bioorganic & Medicinal Chemistry Letters, 2008, 18(12), 3646-3651
Cas no 958772-66-2 (SID 26681509)
SID 26681509 structure
Product Name:SID 26681509
Numéro CAS:958772-66-2
Le MF:C27H33N5O5S
Mégawatts:539.646425008774
CID:2089329
PubChem ID:16725315
Update Time:2025-05-19
SID 26681509 Propriétés chimiques et physiques
Nom et identifiant
-
- S-{2-[(2-Ethylphenyl)amino]-2-oxoethyl} 2-[(2S)-3-(1H-indol-3-yl) -2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propanoyl]hydrazine carbothioate (non-preferred name)
- SID 26681509
- N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide (ACI)
- L
- EX-A8545
- BDBM50374666
- CHEBI:167893
- DA-67583
- GLXC-02268
- SID 26681509?
- CHEMBL259450
- ML023
- AC-36935
- 958772-66-2
- AKOS024457720
- tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
- N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
- S-[2-(2-ethylanilino)-2-oxoethyl] 2-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoyl]hydrazinecarbothioate
- SID26681509
- MS-29950
- PC-0626568
- CS-0027706
- S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-((tert-butoxycarbonyl)-L-tryptophyl)hydrazine-1-carbothioate
- S-[2-(2-ethylanilino)-2-oxoethyl] 2-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoyl]hydrazine-1-carbothioate
- HY-103353
-
- Piscine à noyau: 1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
- La clé Inchi: OTIWAYTTYNFEKL-QFIPXVFZSA-N
- Sourire: C(C1=CNC2C=CC=CC1=2)[C@H](NC(=O)OC(C)(C)C)C(=O)NNC(=O)SCC(=O)NC1C=CC=CC=1CC
Propriétés calculées
- Qualité précise: 539.22024034g/mol
- Masse isotopique unique: 539.22024034g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 11
- Complexité: 835
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.5
- Surface topologique des pôles: 167Ų
SID 26681509 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-103353-1mg |
SID 26681509 |
958772-66-2 | 98.70% | 1mg |
¥720 | 2025-04-15 | |
| MedChemExpress | HY-103353-5mg |
SID 26681509 |
958772-66-2 | 98.70% | 5mg |
¥1800 | 2025-04-15 | |
| MedChemExpress | HY-103353-10mg |
SID 26681509 |
958772-66-2 | 98.70% | 10mg |
¥2800 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S275500-50mg |
SID 26681509 |
958772-66-2 | 95% | 50mg |
¥6236.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S275500-10mg |
SID 26681509 |
958772-66-2 | 95% | 10mg |
¥1762.90 | 2023-09-01 | |
| DC Chemicals | DC28152-100mg |
SID 26681509 |
958772-66-2 | >98% | 100mg |
$550.0 | 2023-09-15 | |
| DC Chemicals | DC28152-250mg |
SID 26681509 |
958772-66-2 | >98% | 250mg |
$950.0 | 2023-09-15 | |
| DC Chemicals | DC28152-1g |
SID 26681509 |
958772-66-2 | >98% | 1g |
$1900.0 | 2023-09-15 | |
| ChemScence | CS-0027706-1mg |
SID 26681509 |
958772-66-2 | ≥98.0% | 1mg |
$195.0 | 2022-04-26 | |
| ChemScence | CS-0027706-5mg |
SID 26681509 |
958772-66-2 | ≥98.0% | 5mg |
$580.0 | 2022-04-26 |
SID 26681509 Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 5 min, 23 °C
1.2 15 h, 23 °C
1.3 20 - 60 min, 23 °C
1.2 15 h, 23 °C
1.3 20 - 60 min, 23 °C
Référence
Méthode de production 2
Conditions de réaction
Référence
- Design, synthesis and biological evaluation of a library of thiocarbazates and their activity as cysteine protease inhibitors, Combinatorial Chemistry & High Throughput Screening, 2010, 13(4), 337-351
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, 23 °C
1.2 20 min, 23 °C
1.2 20 min, 23 °C
Référence
- Inhibitors of human cathepsin L, cathepsin B, and cathepsin S and therapeutic uses thereof, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, 23 °C
1.2 20 min, 23 °C
1.2 20 min, 23 °C
Référence
- Identification and synthesis of a unique thiocarbazate cathepsin L inhibitor, Bioorganic & Medicinal Chemistry Letters, 2008, 18(1), 210-214
SID 26681509 Raw materials
SID 26681509 Preparation Products
SID 26681509 Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:958772-66-2)SID 26681509
Numéro de commande:A1042290
État des stocks:in Stock
Quantité:50mg
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:12
Prix ($):776.0
Courriel:sales@amadischem.com
SID 26681509 Littérature connexe
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:958772-66-2)SID 26681509
Pureté:99%
Quantité:50mg
Prix ($):776.0